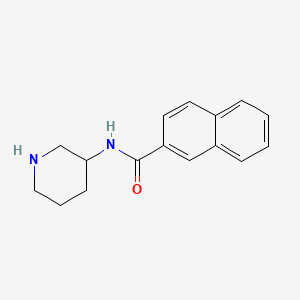
N-(Piperidin-3-YL)naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Piperidin-3-YL)naphthalene-2-carboxamide is a chemical compound that belongs to the class of naphthalene carboxamides It is characterized by the presence of a piperidine ring attached to the naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Piperidin-3-YL)naphthalene-2-carboxamide typically involves the reaction of naphthalene-2-carboxylic acid with piperidine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(Piperidin-3-YL)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenes with reduced functional groups .
Scientific Research Applications
N-(Piperidin-3-YL)naphthalene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting materials.
Mechanism of Action
The mechanism of action of N-(Piperidin-3-YL)naphthalene-2-carboxamide involves its interaction with specific molecular targets. The piperidine ring and naphthalene moiety allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can influence various biological pathways, including signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- N-(Piperidin-4-YL)naphthalene-2-carboxamide
- N-(Piperidin-2-YL)naphthalene-2-carboxamide
- N-(Morpholin-3-YL)naphthalene-2-carboxamide
Uniqueness
N-(Piperidin-3-YL)naphthalene-2-carboxamide is unique due to the specific position of the piperidine ring, which influences its binding affinity and selectivity towards biological targets. This positional specificity can result in distinct pharmacological and material properties compared to its analogs .
Properties
Molecular Formula |
C16H18N2O |
|---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
N-piperidin-3-ylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C16H18N2O/c19-16(18-15-6-3-9-17-11-15)14-8-7-12-4-1-2-5-13(12)10-14/h1-2,4-5,7-8,10,15,17H,3,6,9,11H2,(H,18,19) |
InChI Key |
PLHVGGWOSHQJRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


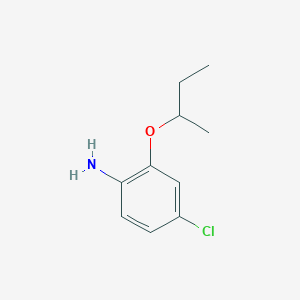
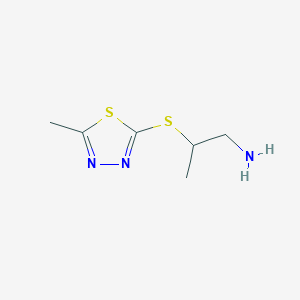
![5-(Thiophen-3-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13295358.png)
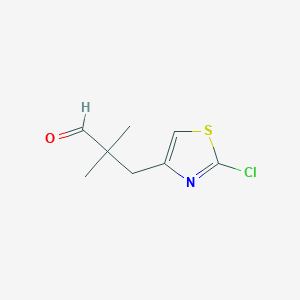
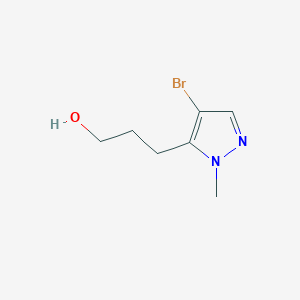
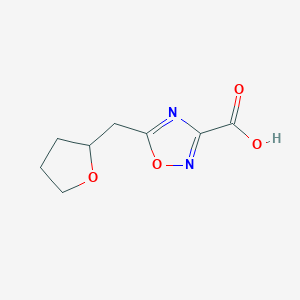

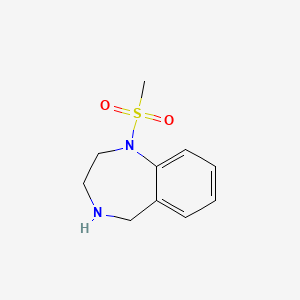
![1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13295401.png)
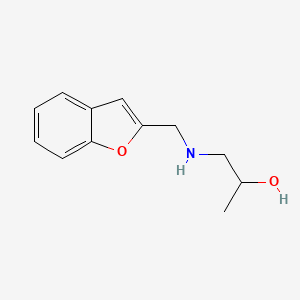
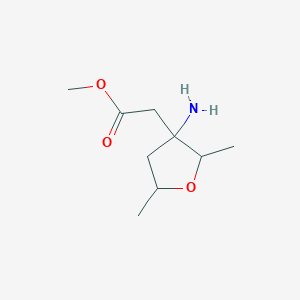
![4-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile](/img/structure/B13295423.png)
![2-[(3-Methylcyclopentyl)amino]cyclohexan-1-ol](/img/structure/B13295426.png)
![1-{[1-(2-Fluorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13295436.png)
